molecular formula C15H13ClN2O4S B12721883 Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate CAS No. 145865-89-0

Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate

Cat. No.: B12721883
CAS No.: 145865-89-0
M. Wt: 352.8 g/mol
InChI Key: XFMJBYXPGGYSNZ-LICLKQGHSA-N
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Description

Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and hydrazino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate typically involves the reaction of 4-chlorobenzaldehyde with methyl 2-hydrazinylbenzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((phenylmethylene)hydrazino)sulfonyl)benzoate
  • Methyl 2-((4-methylphenyl)methylene)hydrazino)sulfonyl)benzoate
  • Methyl 2-((4-fluorophenyl)methylene)hydrazino)sulfonyl)benzoate

Uniqueness

Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

145865-89-0

Molecular Formula

C15H13ClN2O4S

Molecular Weight

352.8 g/mol

IUPAC Name

methyl 2-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]benzoate

InChI

InChI=1S/C15H13ClN2O4S/c1-22-15(19)13-4-2-3-5-14(13)23(20,21)18-17-10-11-6-8-12(16)9-7-11/h2-10,18H,1H3/b17-10+

InChI Key

XFMJBYXPGGYSNZ-LICLKQGHSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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